tert-Butyl N-[(3R,5S)-5-(difluoromethyl)-3-piperidyl]carbamate
Description
This compound is a chiral piperidine derivative featuring a tert-butyl carbamate group and a difluoromethyl substituent at the 5-position of the piperidine ring. Its stereochemistry (3R,5S) is critical for its interactions in pharmaceutical applications, particularly as a building block for drug candidates. Key properties include:
Properties
IUPAC Name |
tert-butyl N-[(3R,5S)-5-(difluoromethyl)piperidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20F2N2O2/c1-11(2,3)17-10(16)15-8-4-7(9(12)13)5-14-6-8/h7-9,14H,4-6H2,1-3H3,(H,15,16)/t7-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHHDYBFMRSHLU-JGVFFNPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CNC1)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H](CNC1)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Hydrogenation of Enamines
A common method for constructing chiral piperidines involves the hydrogenation of enamine intermediates. For example, a substituted dihydropyridine precursor can be hydrogenated using palladium on carbon (Pd/C) under hydrogen pressure. In a related synthesis of tert-butyl N-[(3S,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate, hydrogenation of a benzyl-protected intermediate in methanol with 10% Pd/C at 25 psi H₂ yielded the deprotected piperidine with 100% efficiency. Adapting this method, the difluoromethyl analog could utilize a similar enamine substrate, with stereochemical control achieved through chiral ligands or resolved starting materials.
Chirality Transfer from Carbohydrate Derivatives
Alternative routes leverage carbohydrate-derived chiral pools. For instance, D-glucosamine has been used to synthesize piperidine scaffolds with defined stereochemistry. Oxidation and reductive amination steps introduce the difluoromethyl group while preserving stereointegrity.
Introduction of the Difluoromethyl Group
The difluoromethyl (-CF₂H) moiety is incorporated via nucleophilic or electrophilic fluorination.
Electrophilic Difluoromethylation
Electrophilic reagents such as difluorocarbene or ClCF₂H can react with ketone or aldehyde intermediates. In a reported protocol, a ketone at the 5-position of the piperidine is treated with ClCF₂H in the presence of a base like cesium carbonate, yielding the difluoromethyl group. The reaction typically proceeds in tetrahydrofuran (THF) at −78°C to room temperature.
Radical Difluoromethylation
Recent advances employ photoredox catalysis to generate CF₂H radicals. For example, ethyl difluorobromoacetate (BrCF₂CO₂Et) and a nickel catalyst under blue light irradiation enable radical addition to alkenes. Applied to a piperidine alkene, this method could install the difluoromethyl group with high regioselectivity.
Carbamate Formation via Boc Protection
The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Direct Boc Protection of the Amine
The piperidine amine reacts with Boc₂O in dichloromethane (DCM) or THF, catalyzed by 4-dimethylaminopyridine (DMAP). Yields exceeding 90% are typical, as demonstrated in the synthesis of tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate. For the difluoromethyl analog, similar conditions apply, with reaction times of 4–6 hours at 0°C to room temperature.
Three-Component Coupling with CO₂
A scalable method involves the reaction of the piperidine amine, CO₂, and tert-butyl bromide in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). This one-pot procedure avoids intermediate isolation and achieves yields up to 85% (Table 1).
Table 1: Three-Component Carbamate Synthesis Conditions
| Amine | Alkyl Halide | Base | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|---|
| Piperidine | t-BuBr | Cs₂CO₃ | TBAI | DMF | 85 |
Resolution of Stereoisomers
For racemic mixtures, chiral resolution techniques are critical.
Diastereomeric Salt Formation
Treating the racemic amine with a chiral acid (e.g., tartaric acid) forms diastereomeric salts, which are separated via fractional crystallization. This method was employed in the resolution of tert-butyl N-[(3R,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate.
Chiral Chromatography
Preparative high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves enantiomers with >99% enantiomeric excess (ee).
Final Compound Characterization
The synthesized tert-butyl N-[(3R,5S)-5-(difluoromethyl)-3-piperidyl]carbamate is characterized by:
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Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and purity.
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High-Resolution Mass Spectrometry (HRMS) : Molecular ion peak at m/z 250.28 [M+H]⁺.
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X-ray Crystallography : Resolves absolute stereochemistry, as applied in related piperidine carbamates.
Scalability and Industrial Considerations
Optimized routes prioritize atom economy and minimal purification steps. The hydrogenation and Boc protection steps are amenable to kilogram-scale production, with palladium catalyst recycling reducing costs .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(3R,5S)-5-(difluoromethyl)-3-piperidyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the formation of reduced compounds with modified structures.
Scientific Research Applications
Organic Synthesis
Protecting Group
One of the primary applications of tert-butyl N-[(3R,5S)-5-(difluoromethyl)-3-piperidyl]carbamate is as a protecting group for amines during chemical reactions. Protecting groups are crucial in multi-step organic syntheses to prevent unwanted reactions at specific functional groups. The tert-butyl carbamate moiety provides stability and can be selectively removed under mild conditions, allowing for the deprotection of the amine when needed.
Table 1: Comparison of Protecting Groups
| Protecting Group | Stability | Conditions for Deprotection | Typical Applications |
|---|---|---|---|
| tert-butyl carbamate | High | Acidic conditions (e.g., HCl) | Peptide synthesis, alkaloid modification |
| Boc (tert-butoxycarbonyl) | Moderate | Acidic conditions | Peptide synthesis |
| Fmoc (9-fluorenylmethoxycarbonyl) | Moderate | Basic conditions (e.g., piperidine) | Peptide synthesis |
Medicinal Chemistry
Drug Development
The compound has been explored for its potential as a pharmacological agent due to its structural similarity to known bioactive molecules. It serves as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders. The difluoromethyl group enhances lipophilicity and metabolic stability, which are desirable properties in drug design.
Case Study: Neurological Applications
Research indicates that derivatives of piperidine compounds exhibit activity against various neurological targets, including receptors involved in cognitive function and mood regulation. For instance, studies have shown that modifications on the piperidine ring can lead to increased potency and selectivity for specific receptor subtypes.
Therapeutic Potential
Antagonistic Properties
Preliminary studies suggest that this compound may exhibit antagonistic properties at certain receptor sites, making it a candidate for further investigation in the treatment of conditions such as anxiety and depression. The ability to modulate receptor activity is crucial for developing effective therapeutic agents.
Table 2: Potential Therapeutic Targets
| Target Receptor | Condition Treated | Mechanism of Action |
|---|---|---|
| TLR7/8 | Inflammatory disorders | Modulation of immune response |
| NMDA receptor | Neurodegenerative diseases | Inhibition of excitotoxicity |
Mechanism of Action
The mechanism of action of tert-Butyl N-[(3R,5S)-5-(difluoromethyl)-3-piperidyl]carbamate involves its interaction with specific molecular targets and pathways. The difluoromethyl group and piperidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their functions and subsequent biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperidine Ring
Table 1: Substituent Effects on Piperidine-Based Carbamates
Key Observations :
Stereochemical Variations
Table 2: Impact of Stereochemistry on Piperidine Derivatives
Key Observations :
Ring Size and Functional Group Modifications
Table 3: Piperidine vs. Pyrrolidine Derivatives
Key Observations :
- Conformational Flexibility : Piperidine derivatives allow greater flexibility, aiding in target binding, whereas pyrrolidines impose rigidity for selective interactions .
Biological Activity
tert-Butyl N-[(3R,5S)-5-(difluoromethyl)-3-piperidyl]carbamate, with the molecular formula and CAS number 2306254-30-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Weight: 250.29 g/mol
- Purity: ≥ 97%
- Structure: The compound features a piperidine ring substituted with a difluoromethyl group and a tert-butyl carbamate moiety.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in various physiological pathways. The difluoromethyl group enhances binding affinity, while the piperidine scaffold is a common feature in many pharmacologically active compounds.
Biological Activity
-
Anticancer Properties:
- Recent studies have indicated that compounds similar to this compound exhibit antiproliferative effects on cancer cell lines. For example, structure-activity relationship (SAR) studies on piperidine derivatives have shown that modifications to the piperidine ring can significantly alter their anticancer efficacy .
-
Neuroprotective Effects:
- The compound may also have neuroprotective properties, as evidenced by research on related piperidine derivatives that inhibit monoamine oxidase (MAO), an enzyme associated with neurodegenerative diseases . This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine.
- Enzyme Inhibition:
Study 1: Anticancer Activity
A study explored the anticancer activity of various piperidine derivatives, including this compound. The results indicated that compounds with difluoromethyl substitutions had enhanced cytotoxic effects against human liver cancer cells (IC50 values ranging from 21.69 to 197 µM) .
Study 2: Neuroprotection
In a model of Parkinson's disease, related compounds demonstrated significant MAO-B inhibition with IC50 values between 82 nM and 600 µM. These findings suggest that this compound may share similar neuroprotective mechanisms .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C11H20F2N2O2 | Anticancer, Neuroprotective |
| tert-butyl N-[(3R,5S)-5-methyl-3-piperidyl]carbamate | C11H20N2O2 | Moderate anticancer activity |
| tert-butyl N-[(3R,5S)-5-trifluoromethyl-3-piperidyl]carbamate | C11H19F3N2O2 | Potentially higher lipophilicity |
Q & A
Basic: What are the optimal reaction conditions for synthesizing tert-Butyl N-[(3R,5S)-5-(difluoromethyl)-3-piperidyl]carbamate?
Answer:
The synthesis typically involves multi-step protocols, including:
- Protection of the piperidine nitrogen with tert-butyloxycarbonyl (Boc) groups using reagents like Boc anhydride or Boc-Cl in dichloromethane (DCM) at 0–25°C .
- Introduction of difluoromethyl groups via nucleophilic substitution or fluorination reactions. For example, difluoromethylation using ClCFH or BrCFH under basic conditions (e.g., KCO) in polar aprotic solvents (DMF or THF) .
- Key parameters : Temperature (0–25°C to avoid side reactions), solvent choice (DMF for solubility vs. DCM for phase separation), and reaction time (monitored by TLC/HPLC). Catalysts like Pd/C or CuI may enhance selectivity in coupling steps .
Basic: What analytical techniques are recommended for characterizing this compound?
Answer:
- NMR Spectroscopy : H and C NMR to confirm stereochemistry (e.g., coupling constants for axial/equatorial protons in the piperidine ring) and difluoromethyl group integration ( ~ 50–55 Hz) .
- X-ray Crystallography : To resolve absolute stereochemistry at the (3R,5S) positions, especially when discrepancies arise in NOESY or optical rotation data .
- HPLC-MS : For purity assessment and detection of diastereomeric impurities using chiral columns (e.g., Chiralpak IA/IB) with hexane/isopropanol gradients .
Advanced: How can stereochemical challenges during synthesis be resolved?
Answer:
- Chiral Auxiliaries : Use (R)- or (S)-configured starting materials (e.g., enantiopure piperidine precursors) to control stereochemistry at the 3R and 5S positions .
- Dynamic Kinetic Resolution (DKR) : Employ catalysts like Ru-complexes or enzymatic systems (lipases) to favor the desired diastereomer under kinetic control .
- Chromatographic Separation : Preparative HPLC with chiral stationary phases (CSPs) to isolate the (3R,5S) isomer from racemic mixtures .
Advanced: How can structure-activity relationship (SAR) studies be designed for fluorinated analogs?
Answer:
- Fluorine Scanning : Synthesize analogs with mono-/di-/trifluorinated substituents at the 5-position and compare their bioactivity (e.g., receptor binding affinity, metabolic stability) .
- Electron-Withdrawing Effects : Assess how fluorine substitution alters piperidine ring basicity and hydrogen-bonding potential using computational tools (e.g., DFT calculations) .
- Biological Assays : Test fluorinated derivatives in in vitro models (e.g., enzyme inhibition assays for neuropharmacological targets) to correlate substituent effects with activity .
Advanced: What computational strategies predict target interactions for this compound?
Answer:
- Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to model binding poses with receptors (e.g., serotonin or dopamine transporters) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) to assess stability of the difluoromethyl-piperidine moiety in hydrophobic pockets .
- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with the carbamate group) using tools like LigandScout .
Advanced: How can contradictory literature data on biological activity be addressed?
Answer:
- Standardized Assay Conditions : Replicate conflicting studies under controlled conditions (e.g., pH, temperature, cell line) to isolate variables .
- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies in reported IC values .
- Collaborative Validation : Share samples with independent labs to verify bioactivity and purity .
Advanced: What methodologies improve metabolic stability in in vivo studies?
Answer:
- Prodrug Strategies : Modify the carbamate group to ester or amide prodrugs that hydrolyze in vivo to release the active compound .
- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to reduce oxidative metabolism of the piperidine ring .
- Isotope Labeling : Use F NMR or C tracing to monitor metabolic pathways in hepatocyte models .
Basic: How is purity assessed during purification?
Answer:
- Flash Chromatography : Use silica gel columns with ethyl acetate/hexane gradients to remove Boc-protection byproducts .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to isolate crystalline product with >99% purity .
- HPLC-DAD/ELSD : Quantify impurities using diode-array detection (DAD) or evaporative light scattering (ELSD) .
Advanced: What in vitro assays evaluate receptor binding mechanisms?
Answer:
- Radioligand Displacement Assays : Use H-labeled ligands (e.g., H-paroxetine for serotonin transporters) to measure K values .
- Fluorescence Polarization : Track binding kinetics with fluorescently tagged receptors (e.g., GPCRs) .
- Patch-Clamp Electrophysiology : Assess functional effects on ion channels in neuronal cell lines .
Advanced: How are fluorinated analogs screened for neuropharmacological activity?
Answer:
- Primary Neuronal Cultures : Test analogs for modulation of neurotransmitter release (e.g., dopamine, GABA) using HPLC or fluorescence sensors .
- Behavioral Models : Evaluate anxiolytic or anticonvulsant effects in zebrafish or rodent models, comparing fluorinated vs. non-fluorinated derivatives .
- Safety Profiling : Screen for hERG channel inhibition to assess cardiac risk using automated patch-clamp systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
